
ビリルビン抱合体
概要
説明
Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives . It is excreted from the liver in bile or is converted to urobilinogen and excreted in the urine as urobilin or in the feces as stercobilin .
Synthesis Analysis
Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . In the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble .Molecular Structure Analysis
Bilirubin is generated by sequential catalytic degradation of heme mediated by two groups of enzymes . The presence in bile of “alkali-stable” noncarbohydrate conjugates of bilirubin remains controversial . Evidence adduced in favor of the existence of a sulfate conjugate includes chromatographic and optical-spectrum similarities between azo pigments supposedly derived from a natural bilirubin sulfate and those prepared from a synthetic bilirubin sulfate of unknown structure .Chemical Reactions Analysis
In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .Physical And Chemical Properties Analysis
Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives .科学的研究の応用
免疫調節効果
ビリルビンは免疫調節効果を持つことが判明しており、特に損傷した膵臓島細胞からの損傷関連分子パターン(DAMP)およびIL-1βの放出を抑制することが示されています。これらの分子は、細胞または臓器移植後の自然免疫反応の主要な開始因子です .
臨床化学と診断
ビリルビン抱合体は、臨床診断アッセイ、特に尿検査や腎臓機能検査で使用されます。 様々な健康状態の重要なバイオマーカーとして役立ちます .
膜輸送体の研究
ビリルビンとその抱合体の膜輸送体の研究は、ビリルビンジグルクロン酸が尿と胆汁中にどのように排泄されるかを理解する上で重要であり、恒常性を維持するために不可欠です .
抗酸化状態の指標
慢性的な軽度の非抱合型高ビリルビン血症は、抗酸化状態の増強と、プロ酸化およびプロ炎症性マーカーの減少と相関しており、ビリルビンは酸化ストレスと炎症の潜在的な指標となります .
全細胞変換によるビリルビン産生
ビリルビン産生の新しいアプローチでは、コリネバクテリウム・グルタミカムを用いた全細胞変換によってβ-グルクロニダーゼを発現させ、抱合型ビリルビンをビリルビンに効果的に加水分解します .
治療用分子研究
ビリルビンは、様々な疾患における潜在的な利点から、治療用分子として研究されています。 研究者たちは、ビリルビン抱合経路を操作することで、局所または全身のビリルビンレベルを高める方法を探っています .
作用機序
Target of Action
Bilirubin conjugate primarily targets the liver, where it is taken up, metabolized, and excreted into the bile . The membrane transporters of bilirubin diglucuronide are well-known . These transporters play a crucial role in the uptake of bilirubin from the blood into the liver .
Mode of Action
In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .
Biochemical Pathways
Bilirubin is a metabolic product of heme, derived from the catabolism of heme, released by both hemoglobin (75%) and cytochromes (25%) . The liver is the organ where bilirubin is taken up, metabolized by glucurono-conjugation, and excreted into the bile .
Pharmacokinetics
The pharmacokinetics of bilirubin conjugate involves its transport to the liver, conjugation with glucuronic acid, and excretion into the bile . The membrane transporters of bilirubin diglucuronide play a significant role in these processes .
Result of Action
The result of the action of bilirubin conjugate is the conversion of highly-hydrophobic unconjugated bilirubin into water-soluble conjugated bilirubin . This transformation allows for the excretion of bilirubin in urine and bile, preventing the potential toxicity of high levels of unconjugated bilirubin .
Action Environment
The action of bilirubin conjugate is influenced by various environmental factors. For instance, the presence of albumin in the bloodstream facilitates the transport of unconjugated bilirubin to the liver . Additionally, the function of the liver and the presence of the enzyme glucuronyl transferase are crucial for the conjugation process . The efficiency of the membrane transporters in the liver also impacts the uptake of bilirubin from the blood and its excretion into the bile .
Safety and Hazards
Bilirubin Conjugate (sodium salt) is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Bilirubin is clinically confirmed as a biomarker for liver health and has been utilized to implement the prognostic systems for cirrhosis and hyperbilirubinemia . A better understanding of bilirubin’s hormonal function may explain why hypobilirubinemia might be deleterious . Research directions that could generate treatment possibilities for patients with hypobilirubinemia, such as targeting of pathways that regulate its production or turnover or the newly designed bilirubin nanoparticles .
生化学分析
Biochemical Properties
The biochemical reactions involving Bilirubin conjugate are primarily centered around its transformation from a lipid-soluble unconjugated form to a water-soluble conjugated form . This transformation is crucial for the excretion of bilirubin from the body .
Cellular Effects
The effects of Bilirubin conjugate on cells are largely related to its role in the metabolism and excretion of bilirubin. In the liver cells, for instance, the conjugation of bilirubin is a key step in the process of bilirubin excretion .
Molecular Mechanism
The molecular mechanism of action of Bilirubin conjugate involves the esterification of bilirubin’s propionic acid with glucuronic acid . This process changes the stereochemical structure of the molecule by adding one or two more water-soluble residues .
Metabolic Pathways
Bilirubin conjugate is involved in the metabolic pathway of bilirubin excretion. It is formed during the process of bilirubin conjugation in the liver, a key step in the metabolism and excretion of bilirubin .
Transport and Distribution
Bilirubin conjugate, being water-soluble, is excreted into the gastrointestinal tract
Subcellular Localization
Given its role in the metabolism and excretion of bilirubin, it is likely to be found in the liver cells where bilirubin conjugation occurs .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bilirubin conjugate involves the conjugation of Bilirubin with a suitable amino acid or peptide. The amino acid or peptide is chosen based on its ability to form stable bonds with Bilirubin and its solubility in aqueous solutions. The conjugation reaction is typically carried out using a coupling agent such as EDC or DCC in the presence of a catalyst such as DMAP or HOBt. The resulting Bilirubin conjugate is purified using chromatography techniques such as HPLC or FPLC.", "Starting Materials": ["Bilirubin", "Amino acid or peptide", "EDC or DCC", "DMAP or HOBt", "Solvent"], "Reaction": ["1. Dissolve Bilirubin and Amino acid or peptide in a suitable solvent", "2. Add EDC or DCC and DMAP or HOBt to the reaction mixture", "3. Stir the reaction mixture at room temperature for several hours", "4. Purify the Bilirubin conjugate using chromatography techniques such as HPLC or FPLC"] } | |
| 68683-34-1 | |
分子式 |
C37H44N6Na2O10S2 |
分子量 |
842.9 g/mol |
IUPAC名 |
disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;; |
InChIキー |
IQKDYMAMJBFOQJ-HITFMFJXSA-L |
異性体SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
正規SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |
外観 |
A crystalline solid |
| 68683-34-1 | |
ピクトグラム |
Irritant |
純度 |
> 98% |
関連するCAS |
89771-93-7 (Parent) |
同義語 |
Bilirubin Ditaurate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bilirubin conjugates are water-soluble forms of bilirubin, a yellow pigment produced during the breakdown of heme. Unconjugated bilirubin is insoluble in water and potentially toxic. The liver converts it into water-soluble forms through conjugation, primarily with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A1. [, , ]
A: Conjugation is crucial for converting bilirubin into a water-soluble form, allowing its excretion from the body. This process is essential for preventing the buildup of unconjugated bilirubin, which can be toxic, especially in newborns, and lead to jaundice and neurological damage. [, , ]
A: Genetic defects in UGT1A1 can lead to impaired bilirubin conjugation and result in unconjugated hyperbilirubinemia. Crigler-Najjar syndrome type I, a severe form of this condition, is characterized by the complete absence of UGT1A1 activity, resulting in dangerously high levels of unconjugated bilirubin. [, ]
A: While conjugation is essential, defects in the transport of bilirubin conjugates can also lead to hyperbilirubinemia. Rotor syndrome, a rare genetic disorder, is characterized by conjugated hyperbilirubinemia due to mutations in the genes encoding organic anion transporting polypeptides OATP1B1 and OATP1B3. [] These transporters are located on the sinusoidal membrane of hepatocytes and are responsible for the reuptake of conjugated bilirubin from the blood back into the liver for excretion into bile. Deficiencies in these transporters disrupt this process, leading to the accumulation of conjugated bilirubin in the blood. []
A: Several analytical techniques are used to study bilirubin conjugates. High-performance liquid chromatography (HPLC) is commonly employed for separation and quantification of different bilirubin species in biological samples like bile and serum. [, , ] Thin-layer chromatography (TLC) offers a simpler and faster alternative for separating and identifying bilirubin conjugates. [, , ]
ANone: Future research should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


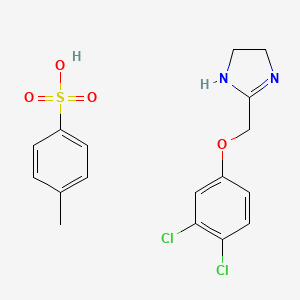


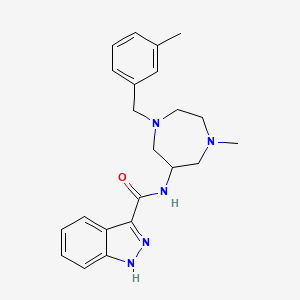
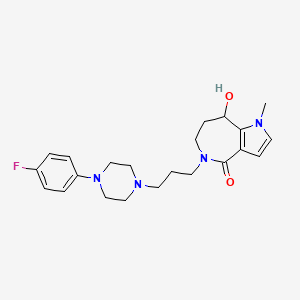
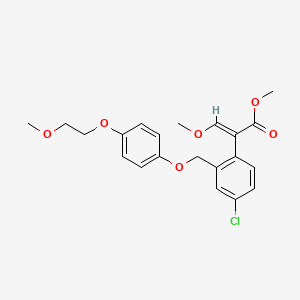





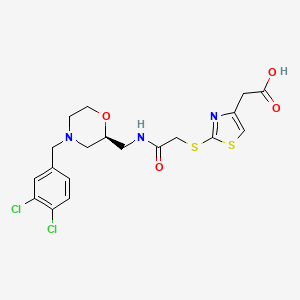

![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)
